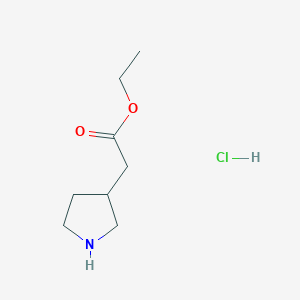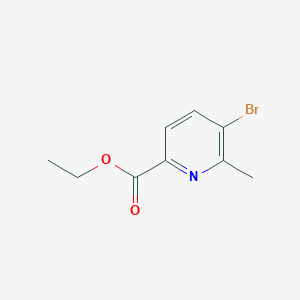
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine
説明
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine (3-CMT) is an organofluorine compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a highly versatile molecule with a variety of useful properties, including a high degree of stability and reactivity, as well as low toxicity and environmental impact. 3-CMT is a key building block in the synthesis of a number of important drugs and pharmaceuticals, and has been the subject of numerous scientific studies.
科学的研究の応用
Synthesis of Pesticides and Agrochemicals 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is utilized in the synthesis of various pesticides. For instance, it is a key ingredient in the production of some fluorine-containing pyridine derivatives, which are commonly used in modern agrochemicals. This reflects its importance in enhancing agricultural productivity and pest control (Lu Xin-xin, 2006).
Intermediate in Pharmaceutical Applications The compound serves as an intermediate in the synthesis of pharmaceutical products. It is involved in various chemical reactions and processes that lead to the formation of active pharmaceutical ingredients. Its role in this domain signifies its importance in drug development and medicine (Lan Zhi-li, 2011).
Structural and Spectroscopic Analysis In the field of structural chemistry, this compound has been used in studies exploring molecular structure and spectroscopy. This includes investigations into its molecular vibrational frequencies, NMR spectroscopy, and structural parameters. Such studies are crucial for understanding the chemical and physical properties of the compound (M. Evecen et al., 2017).
Development of Insecticides Research has also been conducted on the use of this compound in the development of insecticides. It is investigated as a potential active component due to its efficacy in controlling soil insect pests, highlighting its significance in pest management and crop protection (Dongqing Liu et al., 2006).
Solubility and Solvation Studies This compound has also been the subject of studies focusing on its solubility in various solvent mixtures. Understanding the solubility behavior is important for applications in chemical synthesis and formulation development (A. Jouyban et al., 2017).
Investigation in Chemical Synthesis Techniques The compound has been employed in studies exploring novel chemical synthesis techniques, such as halogen shuffling in pyridines and the development of cross-coupling strategies. These investigations contribute to the advancement of synthetic chemistry and the development of more efficient chemical processes (F. Mongin et al., 1998; Moumita Koley et al., 2011).
作用機序
Target of Action
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is primarily used as a reagent in the structure-based design of novel HCV NS5B thumb pocket 2 allosteric inhibitors with quinazolinone chemotype . The primary target of this compound is the HCV NS5B thumb pocket 2 , a key protein in the Hepatitis C virus.
Mode of Action
The compound interacts with the HCV NS5B thumb pocket 2, inhibiting its function and thereby disrupting the replication of the Hepatitis C virus
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the replication of the Hepatitis C virus. By inhibiting the function of the HCV NS5B thumb pocket 2, the compound disrupts these pathways, preventing the virus from replicating and spreading .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its bioavailability
Result of Action
The primary result of the action of this compound is the inhibition of the replication of the Hepatitis C virus. This is achieved by disrupting the function of the HCV NS5B thumb pocket 2, a key protein in the virus .
特性
IUPAC Name |
3-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQITGVNUGXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)
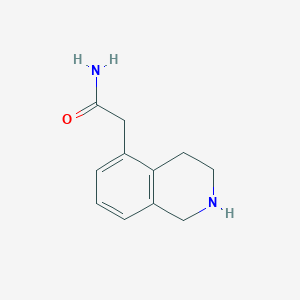

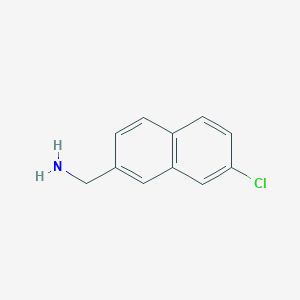
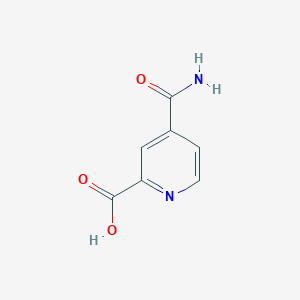


![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
